2,4-dimethyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Overview
Description
Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole is an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole can be synthesized through a variety of methods. One such method involves the cyclization of amido-nitriles, which is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.61 D .Chemical Reactions Analysis
Imidazole is an important structural motif in functional molecules and is utilized in a diverse range of applications . It is used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution . It has a melting point of 89 to 91 °C and a boiling point of 256 °C .Scientific Research Applications
Synthesis and Biological Applications
- Insecticidal and Antibacterial Potential : Compounds structurally related to 2,4-dimethyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine have been synthesized and evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This suggests potential applications in developing new pesticides and antibacterial agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Material Science and Coordination Chemistry
- Metallic Grids and Anion Encapsulation : Research on ligands similar to the target molecule has led to the development of new types of metallic grids capable of encapsulating anions, suggesting applications in molecular recognition, sensor design, and materials science (B. Manzano et al., 2008).
Advanced Glycation End-Products
- Formation and Detection : Studies on the formation of advanced glycation end-products involving compounds with imidazole rings indicate relevance in understanding the complications of diabetes and neurodegenerative diseases. This highlights potential applications in medical research and the development of therapeutic strategies (I. Nemet, L. Varga-Defterdarović, & Z. Turk, 2006).
Synthetic Chemistry
- Regiospecific Synthesis : Research demonstrates regiospecific one-pot synthesis methods for pyrimidine derivatives, indicating potential applications in the streamlined production of complex heterocyclic compounds, which could be beneficial for pharmaceutical synthesis and organic chemistry (D. Prajapati, Mukut Gohain, & A. Thakur, 2006).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could be diverse .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of imidazole derivatives .
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Properties
IUPAC Name |
2,4-dimethyl-6-(2-methylimidazol-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-6-10(13-8(2)12-7)14-5-4-11-9(14)3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLVGVQWPSOVHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C=CN=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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